N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide
Overview
Description
N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide, commonly known as MMB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMB belongs to the class of benzamide derivatives and is synthesized using a multi-step process.
Mechanism of Action
The exact mechanism of action of MMB is not fully understood. However, it has been proposed that MMB exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation. MMB has also been shown to modulate the expression of certain genes involved in cancer progression.
Biochemical and Physiological Effects:
MMB has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. MMB has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MMB in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using MMB is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on MMB. One area of interest is the development of more efficient synthesis methods for MMB. Another area of interest is the investigation of MMB's potential use in combination therapy with other anti-cancer drugs. Additionally, further research is needed to elucidate the exact mechanism of action of MMB and its potential use in treating other diseases, such as viral infections and inflammatory disorders.
In conclusion, MMB is a promising compound with potential therapeutic applications in the field of medicine. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a promising candidate for further research and development.
Scientific Research Applications
MMB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MMB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-6-5-7-16(14-15)21(25)24-20-9-4-3-8-19(20)22(26)23-17-10-12-18(27-2)13-11-17/h3-14H,1-2H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGVVXFVWNNCHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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